Naphthonone
CAS No.: 7114-11-6
Cat. No.: VC0005919
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7114-11-6 |
---|---|
Molecular Formula | C16H16O2 |
Molecular Weight | 240.30 g/mol |
IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)cyclohexan-1-one |
Standard InChI | InChI=1S/C16H16O2/c17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)18/h1-2,5-6,9-10,13,18H,3-4,7-8H2 |
Standard InChI Key | FQCYCLSYFLSHKF-UHFFFAOYSA-N |
SMILES | C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES | C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O |
Chemical Identity and Structural Characteristics
Naphthonone, systematically named 2-(2-hydroxynaphthalen-1-yl)cyclohexan-1-one, belongs to the class of polycyclic ketones. Its molecular formula, C₁₆H₁₆O₂, corresponds to a molar mass of 240.30 g/mol. The compound’s structure integrates a hydroxyl-substituted naphthalene moiety with a cyclohexanone ring, conferring unique stereoelectronic properties.
Molecular Geometry and Stereoelectronic Features
The canonical SMILES representation (C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O) highlights the compound’s bicyclic framework, where the cyclohexanone ring is appended to the naphthalene system at the 1-position. The hydroxyl group at the 2-position of the naphthalene ring introduces polarity, influencing solubility and intermolecular interactions. Computational models predict planar geometry for the naphthalene component, while the cyclohexanone ring adopts a chair conformation, minimizing steric strain.
Table 1: Physicochemical Properties of Naphthonone
Property | Value |
---|---|
CAS Registry Number | 7114-11-6 |
Molecular Formula | C₁₆H₁₆O₂ |
Molecular Weight | 240.30 g/mol |
IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)cyclohexan-1-one |
SMILES | C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O |
InChI Key | FQCYCLSYFLSHKF-UHFFFAOYSA-N |
Applications in Biochemical Research
Naphthonone’s primary documented use is as a potent differentiating agent, a property critical in cellular biology for inducing specialization in stem or progenitor cells. While mechanistic studies are sparse, its efficacy may stem from interactions with cellular signaling pathways, such as:
Modulation of Kinase Activity
Ketone-containing compounds often act as kinase inhibitors or activators. Naphthonone’s cyclohexanone moiety could competitively bind ATP pockets in kinases, altering phosphorylation cascades that govern cell differentiation.
Epigenetic Regulation
The hydroxyl-naphthalene component may facilitate chromatin remodeling by interacting with histone deacetylases (HDACs) or methyltransferases, though direct evidence remains speculative.
Future Research Directions
Despite its potential, Naphthonone’s applications are underexplored. Priority areas for investigation include:
Mechanistic Studies
Elucidating the compound’s molecular targets through proteomic or transcriptomic analyses could clarify its role in differentiation.
Structure-Activity Relationships (SAR)
Systematic modification of the hydroxyl or ketone groups may enhance specificity or potency, enabling therapeutic development.
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